2-Vinylthiazole
CAS No.: 13816-02-9
Cat. No.: VC6263380
Molecular Formula: C5H5NS
Molecular Weight: 111.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13816-02-9 |
|---|---|
| Molecular Formula | C5H5NS |
| Molecular Weight | 111.16 |
| IUPAC Name | 2-ethenyl-1,3-thiazole |
| Standard InChI | InChI=1S/C5H5NS/c1-2-5-6-3-4-7-5/h2-4H,1H2 |
| Standard InChI Key | JDCUKFVNOWJNBU-UHFFFAOYSA-N |
| SMILES | C=CC1=NC=CS1 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
2-Vinylthiazole consists of a five-membered thiazole ring (containing sulfur and nitrogen atoms) with a vinyl group () attached at the 2-position. The planar structure enables conjugation across the heterocyclic ring and vinyl moiety, contributing to its electronic polarization .
Physicochemical Characteristics
Key properties include:
The low pKa indicates weak acidity, likely at the nitrogen atom of the thiazole ring . The compound’s volatility and thermal sensitivity necessitate sub-zero storage to prevent degradation .
Synthesis and Functionalization
Classical Synthetic Routes
A representative synthesis involves:
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Bouveault Formylation: 2-Bromo-1,3-thiazole (3) is converted to thiazole-2-carbaldehyde (4) .
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Reduction and Phosphonate Formation: Reduction of 4 with NaBH₄ yields alcohol 5, which is treated with PBr₃ to form 2-(bromomethyl)thiazole (6). Subsequent Arbusov reaction generates phosphonate 7 .
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Wittig-Horner Olefination: Reaction of phosphonate 7 with aldehydes (e.g., 2-dihexylaminothiazole-5-carbaldehyde) produces 2-vinylthiazole derivatives with trans-selectivity () .
Advanced Functionalization
Functionalization strategies include:
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Electron Donor-Acceptor Systems: Installing dihexylamino (donor) and formyl (acceptor) groups at terminal positions enhances polarization ( in NMR) .
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Bidentate Inhibitors: Linking 2-vinylthiazole to threonine-targeting groups creates proteasome inhibitors with nanomolar activity .
Spectroscopic and Electronic Properties
Absorption and Fluorescence
In dichloromethane, 2-vinylthiazole derivatives exhibit strong absorption () and fluorescence () . Push-pull systems (e.g., 2b) show redshifted maxima due to intramolecular charge transfer (Table 1).
Table 1: Optical Properties of 2-Vinylthiazole Derivatives
| Compound | Stokes Shift () | ||
|---|---|---|---|
| 2a | 390 | 458 | 3807 |
| 2b | 451 | 540 | 3654 |
| 2c | 452 | 541 | 3640 |
Polarization Effects
NMR chemical shifts reveal polarization along conjugated chains. For example, 2b shows a of 14.1 ppm for its central double bond, surpassing stilbenoid analogs () .
Applications in Materials Science
Nonlinear Optical Materials
The push-pull configuration in 2-vinylthiazole oligomers enhances second-harmonic generation (SHG) efficiency, making them candidates for electro-optic modulators .
Conjugated Polymers
Incorporating 2-vinylthiazole into π-conjugated polymers improves charge carrier mobility. These materials are explored in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) .
Pharmaceutical Relevance
Immunoproteasome Inhibition
2-Vinylthiazole serves as an electrophilic warhead in bidentate inhibitors targeting the β5i subunit of immunoproteasomes. These inhibitors show selectivity over constitutive proteasomes, offering therapeutic potential in autoimmune diseases .
Structure-Activity Relationships (SAR)
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Fragment Optimization: Substituents on benzoxazole-2-carbonitriles adjacent to 2-vinylthiazole modulate non-covalent binding () .
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Covalent Reactivity: The carbonitrile group in 2-vinylthiazole derivatives undergoes Michael addition with catalytic threonine residues .
Derivatives and Structural Analogs
2,4-Dimethyl-5-Vinylthiazole
This analog (HMDB0037285) shares a thiazole core but differs in substitution pattern. It is associated with nutty flavor profiles in food chemistry but lacks the optical properties of 2-vinylthiazole .
Recent Advances and Future Directions
2021–2025 Developments
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Bidentate Inhibitors: Hybrid molecules combining 2-vinylthiazole with benzimidazole-2-carbonitriles show dual β5i/β5c inhibition .
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Computational Design: Machine learning models predict new derivatives with enhanced photophysical properties .
Challenges and Opportunities
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